tert-butyl N-[1-(3-formylphenyl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[1-(3-formylphenyl)ethyl]carbamate: is an organic compound with the molecular formula C14H19NO3. It is a derivative of carbamic acid and features a tert-butyl group attached to the nitrogen atom and a formylphenyl group attached to the ethyl chain. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-formylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-formylphenyl ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[1-(3-formylphenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-[1-(3-formylphenyl)ethyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also be employed in the development of enzyme inhibitors or activators .
Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. It may also find applications in the development of new catalysts or as a reagent in chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(3-formylphenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
tert-Butyl (3-formylphenyl)carbamate: Similar structure but lacks the ethyl chain.
tert-Butyl N-(3-formylphenyl)carbamate: Similar structure but with different substituents on the nitrogen atom.
tert-Butyl N-(3-formylphenyl)ethylcarbamate: Similar structure but with variations in the formyl group position.
Uniqueness: tert-Butyl N-[1-(3-formylphenyl)ethyl]carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1349734-55-9 |
---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.3 |
Purity |
95 |
Origin of Product |
United States |
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